molecular formula C7H12N4O2 B14788426 2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid

2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid

Cat. No.: B14788426
M. Wt: 184.20 g/mol
InChI Key: FXIIKDXCDODGRI-UHFFFAOYSA-N
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Description

2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme function and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole-4-acetic acid: A derivative with similar structural features.

    2-Amino-4-fluoro-5-(1-methyl-1H-imidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)benzamide: Another compound with an imidazole ring

Uniqueness

2-Amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual amino groups and butanoic acid moiety make it versatile for various applications, distinguishing it from other imidazole-containing compounds .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-amino-4-(2-amino-1H-imidazol-5-yl)butanoic acid

InChI

InChI=1S/C7H12N4O2/c8-5(6(12)13)2-1-4-3-10-7(9)11-4/h3,5H,1-2,8H2,(H,12,13)(H3,9,10,11)

InChI Key

FXIIKDXCDODGRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)CCC(C(=O)O)N

Origin of Product

United States

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